![molecular formula C17H13NO B11863197 Phenol, 2-[(2-naphthalenylimino)methyl]- CAS No. 1689-72-1](/img/structure/B11863197.png)
Phenol, 2-[(2-naphthalenylimino)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-[(2-naphthalenylimino)methyl]- is an organic compound with the molecular formula C17H13NO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[(2-naphthalenylimino)methyl] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-naphthalenylimino)methyl]- typically involves the condensation reaction between 2-naphthylamine and salicylaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Phenol, 2-[(2-naphthalenylimino)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phenol, 2-[(2-naphthalenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
Phenol, 2-[(2-naphthalenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of Phenol, 2-[(2-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its phenolic structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
相似化合物的比较
Similar Compounds
Phenol, 2-[(2-phenylimino)methyl]-: Similar structure but with a phenyl group instead of a naphthyl group.
Phenol, 2-[(2-pyridylimino)methyl]-: Contains a pyridyl group, offering different chemical properties.
Uniqueness
Phenol, 2-[(2-naphthalenylimino)methyl]- is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as the formation of stable metal complexes and potential biological activities.
属性
CAS 编号 |
1689-72-1 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC 名称 |
2-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-3-7-15(17)12-18-16-10-9-13-5-1-2-6-14(13)11-16/h1-12,19H |
InChI 键 |
FLUBOKFZUHGTFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


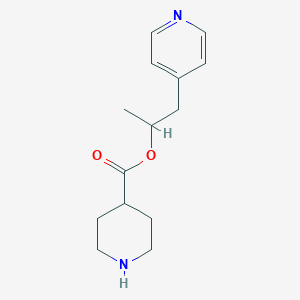
![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)

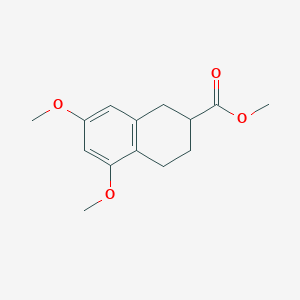
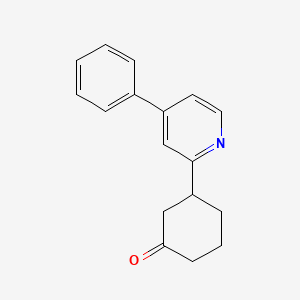
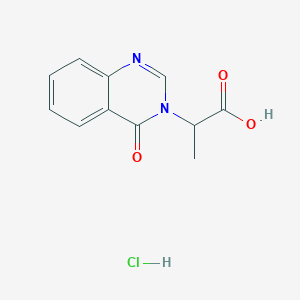
![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
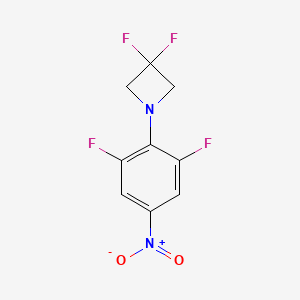
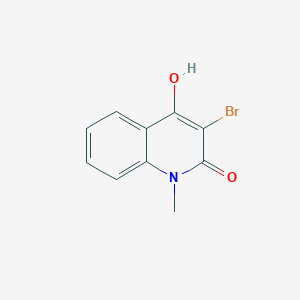
![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)

![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)
